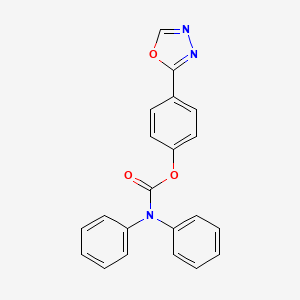

4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate

Description

Propriétés

IUPAC Name |

[4-(1,3,4-oxadiazol-2-yl)phenyl] N,N-diphenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-21(27-19-13-11-16(12-14-19)20-23-22-15-26-20)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHDECVGTLMHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=NN=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate typically involves the following steps:

Formation of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Attachment to Phenyl Group: The oxadiazole ring is then attached to a phenyl group through a nucleophilic substitution reaction.

Formation of Diphenylcarbamate: The final step involves the reaction of the phenyl oxadiazole derivative with diphenylcarbamoyl chloride in the presence of a base such as triethylamine to form the diphenylcarbamate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Oxadiazole Ring Formation

-

Mechanism :

| Reaction | Reagents | Yield | Key Features |

|---|---|---|---|

| Diacylhydrazine → Oxadiazole | POCl₃, heat | 37–90% | Cyclization via dehydration |

| Thiosemicarbazide → Oxadiazole | KIO₃, H₂O, 60°C | Variable | Oxidation and desulfurization |

Esterification of Phenolic Oxygen

-

Mechanism :

-

Diphenylcarbamoyl chloride reacts with the phenolic oxygen in the presence of a coupling agent (e.g., DCC) and base (e.g., pyridine), forming the diphenylcarbamate ester.

-

| Reaction | Reagents | Yield | Key Features |

|---|---|---|---|

| Phenol → Diphenylcarbamate | Diphenylcarbamoyl chloride, DCC, pyridine | High | Ester bond formation |

Stability and Reactivity

-

Hydrolysis of the Diphenylcarbamate Group :

-

Under basic conditions (e.g., NaOH), the ester may hydrolyze to regenerate the phenol and diphenylcarbamic acid.

-

-

Oxadiazole Ring Stability :

-

Potential Applications :

Applications De Recherche Scientifique

Pharmacological Properties

The oxadiazole moiety has been linked to a variety of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Research indicates that derivatives of oxadiazole compounds can exhibit significant effects against various pathogens and diseases.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess broad-spectrum antimicrobial activity. For instance, compounds containing the 1,3,4-oxadiazole ring have been reported to exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4-(1,3,4-Oxadiazol-2-yl)phenyl diphenylcarbamate | 62.5 | Mycobacterium tuberculosis |

| Other derivatives | Varies | Various bacteria |

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. For example, some compounds have shown significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 4-(1,3,4-Oxadiazol-2-yl)phenyl diphenylcarbamate | 23.07 ± 0.27 | Antioxidant activity |

| Diclofenac sodium | 90.21 ± 0.77 | Standard comparator |

Anticancer Activity

Research indicates that oxadiazole derivatives may also exhibit anticancer properties. Compounds synthesized with the oxadiazole ring have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4-(1,3,4-Oxadiazol-2-yl)phenyl diphenylcarbamate | 2.5 ± 0.35 | MCF-7 (Breast cancer) |

| Doxorubicin | Standard | Control |

Case Studies

Several studies highlight the effectiveness of oxadiazole derivatives in various therapeutic contexts:

- Antitubercular Activity : A study demonstrated that certain oxadiazole derivatives exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 62.5 μg/mL .

- Antidiabetic Effects : Some oxadiazole derivatives have been evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. Certain compounds showed promising inhibitory activity compared to standard drugs like Acarbose .

- Antiviral Properties : Research has indicated that oxadiazole-based compounds may also inhibit viral replication processes, making them candidates for further investigation in antiviral drug development .

Mécanisme D'action

The mechanism by which 4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate exerts its effects is primarily through interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in the proliferation of cancer cells or modulate neurotransmitter receptors in the brain, contributing to its anticonvulsant effects .

Comparaison Avec Des Composés Similaires

Critical Analysis of Divergent Evidence

- Biological vs. Material Focus : While ZD-4054 and thiazolylmethyl carbamates are pharmacologically optimized, PBPOPB and chromatography mesogens prioritize electronic/thermal properties. This bifurcation suggests the target compound’s versatility but necessitates context-specific modifications .

Activité Biologique

4-(1,3,4-Oxadiazol-2-yl)phenyl diphenylcarbamate is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antibacterial, anticancer, and antioxidant properties.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring linked to a phenyl group and a diphenylcarbamate moiety. The synthesis typically involves the condensation of appropriate phenolic and carbamate precursors with oxadiazole derivatives.

Biological Activity Overview

-

Antibacterial Activity :

- Studies have shown that oxadiazole derivatives possess significant antibacterial properties. For instance, compounds similar to 4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate demonstrated effective inhibition against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .

- A structure-activity relationship (SAR) analysis indicated that modifications to the oxadiazole scaffold can enhance antibacterial efficacy .

-

Anticancer Activity :

- Recent research highlights the potential of 1,3,4-oxadiazole derivatives in targeting cancer cell proliferation pathways. The compound has been shown to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) .

- In vitro studies revealed that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values comparable to established chemotherapeutics .

- Antioxidant Activity :

Antibacterial Efficacy

A study synthesized several 1,3,4-oxadiazole derivatives and tested their antibacterial activity against standard strains. The results indicated that certain derivatives exhibited comparable or enhanced activity compared to conventional antibiotics like amoxicillin .

Anticancer Mechanisms

In a detailed investigation of anticancer properties, compounds similar to 4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate were evaluated for their ability to inhibit thymidylate synthase. Results showed IC50 values significantly lower than those of standard treatments such as 5-fluorouracil .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of 4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate and related compounds:

| Activity | Target | IC50 Values | Comparison |

|---|---|---|---|

| Antibacterial | E. coli, P. aeruginosa | Varies (significant) | Comparable to amoxicillin |

| Anticancer | Thymidylate synthase | 2.52 µM | Better than 5-fluorouracil |

| Antioxidant | DPPH radical scavenging | IC50 = 23.07 µM | Superior to Diclofenac sodium |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1,3,4-oxadiazol-2-yl)phenyl derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates with carbonyl compounds under dehydrating conditions. For example, microwave-assisted methods (e.g., 100–120°C, 15–20 min) can accelerate cyclization and improve yields compared to conventional reflux . Key intermediates like 4-(bromomethyl)phenyl derivatives can be reacted with KOH in DMF to introduce hydroxyl groups, followed by crystallization via slow evaporation of methanol . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents to minimize side products.

Q. How is the crystal structure of 4-(1,3,4-oxadiazol-2-yl)phenyl derivatives characterized, and what structural features influence their stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and supramolecular interactions. For example, the 1,3,4-oxadiazole ring in related compounds exhibits near-planarity with adjacent benzene rings (dihedral angles ~3–5°), enhancing conjugation and electronic delocalization . Hydrogen bonds (e.g., O—H⋯N) stabilize the crystal lattice, forming parallel chains along the crystallographic c-axis . Data collection parameters (e.g., Bruker SMART APEX CCD diffractometer, λ = 0.71073 Å, T = 185 K) and refinement metrics (R₁ < 0.05) ensure accuracy .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies protons and carbons adjacent to the oxadiazole ring (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) .

- FT-IR : Peaks at ~1600–1650 cm⁻¹ confirm C=N stretching in the oxadiazole ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z = 424.43 for ZD-4054 derivatives) .

Advanced Research Questions

Q. How does the electronic structure of the 1,3,4-oxadiazole moiety influence the compound’s photophysical or biological activity?

- Methodological Answer : The oxadiazole ring’s electron-deficient nature enhances electron transport properties, making it suitable for electroluminescent materials (e.g., OLEDs) . Computational methods (DFT calculations) can model HOMO-LUMO gaps (~3.5–4.0 eV) to predict charge-transfer efficiency . For biological activity (e.g., anticancer), the oxadiazole’s planar structure facilitates π-π stacking with DNA or protein targets, which can be validated via molecular docking studies .

Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) data for oxadiazole-based therapeutics?

- Methodological Answer :

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the para-position of the phenyl ring to enhance binding affinity (e.g., ZD-4054 derivatives show IC₅₀ = 7.2 µM in DMSO solubility assays) .

- Biological Assays : Compare in vitro cytotoxicity (e.g., CCRF-CEM cell line, % GI = 68.89) with antioxidant activity (IC₅₀ = 15.14 µM) to identify off-target effects .

- Data Normalization : Use control compounds (e.g., cisplatin for anticancer studies) to calibrate assay variability .

Q. How can advanced spectroscopic methods (e.g., XPS, Raman) elucidate surface interactions or degradation pathways of this compound?

- Methodological Answer :

- X-ray Photoelectron Spectroscopy (XPS) : Analyze nitrogen bonding states (e.g., N1s peaks at 399–400 eV for oxadiazole) to detect surface oxidation .

- Time-Resolved Fluorescence : Track photodegradation kinetics under UV exposure to assess stability for optoelectronic applications .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FT-IR to monitor reaction intermediates in real-time .

- Crystallization Optimization : Adjust solvent polarity (e.g., methanol/water mixtures) to control crystal size and minimize impurities .

- Scale-Up Challenges : Address exothermic reactions (e.g., cyclization steps) via controlled temperature ramping and stirring rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.